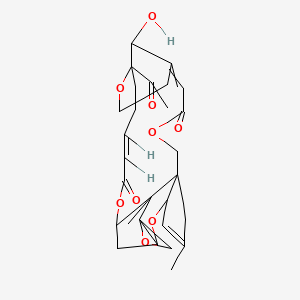

Mytoxin B

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C29H36O9 |

|---|---|

Peso molecular |

528.6 g/mol |

Nombre IUPAC |

(6R,11R,13R,14S,15S,16R,19E,23S)-23-acetyl-27-hydroxy-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19-triene-14,2'-oxirane]-3,18-dione |

InChI |

InChI=1S/C29H36O9/c1-17-7-10-27-15-34-24(32)13-19-8-11-35-28(18(2)30,25(19)33)9-5-4-6-23(31)38-20-14-22(37-21(27)12-17)29(16-36-29)26(20,27)3/h4,6,12-13,20-22,25,33H,5,7-11,14-16H2,1-3H3/b6-4+,19-13?/t20-,21-,22-,25?,26-,27-,28-,29+/m1/s1 |

Clave InChI |

LXIQXFWXXPJPEE-XEYPVCQESA-N |

SMILES isomérico |

CC1=C[C@@H]2[C@@]3(CC1)COC(=O)C=C4CCO[C@](C4O)(CC/C=C/C(=O)O[C@H]5[C@]3([C@]6(CO6)[C@@H](C5)O2)C)C(=O)C |

SMILES canónico |

CC1=CC2C3(CC1)COC(=O)C=C4CCOC(C4O)(CCC=CC(=O)OC5C3(C6(CO6)C(C5)O2)C)C(=O)C |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Key Mycotoxins of the "B" Class

Disclaimer: The term "Mytoxin B" is not a recognized standard classification for a specific mycotoxin. It is likely a generalized or colloquial reference to a number of significant mycotoxins that include "B" in their nomenclature. This guide provides detailed technical information on three of the most prominent and impactful of these: Aflatoxin B1, Fumonisin B1, and Ochratoxin B. This document is intended for researchers, scientists, and drug development professionals.

Aflatoxin B1 (AFB1)

Aflatoxin B1 is a highly toxic and carcinogenic mycotoxin produced primarily by the fungi Aspergillus flavus and Aspergillus parasiticus. It is one of the most potent naturally occurring carcinogens and a frequent contaminant of staple crops such as corn, peanuts, and cottonseed.[1]

Chemical Structure and Physicochemical Properties

AFB1 is a difuranocoumarin derivative.[2] Its structure consists of a coumarin nucleus fused to a bifuran ring system, with a pentenone ring.[2] This structure is responsible for its fluorescence under UV light, a property often utilized in its detection.[2]

Table 1: Physicochemical Properties of Aflatoxin B1

| Property | Value | Reference(s) |

| Chemical Formula | C₁₇H₁₂O₆ | [3] |

| Molar Mass | 312.27 g/mol | [4] |

| Appearance | Colorless to pale-yellow crystals or white powder | [4] |

| Melting Point | 268-269 °C (decomposes) | [5] |

| Solubility | Slightly soluble in water (10-20 µg/mL); freely soluble in moderately polar organic solvents like chloroform and methanol. | [6] |

| UV Fluorescence | Blue | [5] |

| CAS Number | 1162-65-8 | [3] |

Toxicity and Biological Effects

Aflatoxin B1 is a potent hepatotoxin and is classified as a Group 1 human carcinogen by the International Agency for Research on Cancer (IARC).[7] Its toxicity varies significantly across different animal species.

Table 2: Acute Toxicity (LD₅₀) of Aflatoxin B1 in Various Species

| Species | Route of Administration | LD₅₀ (mg/kg body weight) | Reference(s) |

| Male Rat | Oral | 7.2 | [8] |

| Female Rat | Oral | 17.9 | [8] |

| Rabbit | Oral | 0.3 | [9] |

| Duckling | Oral | 0.3-0.6 | [9] |

| Chick Embryo | - | 0.03 | [10] |

Experimental Protocol: Analysis of Aflatoxin B1 in Corn by HPLC-FLD

This protocol describes the determination of Aflatoxin B1 in corn samples using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) following immunoaffinity column (IAC) cleanup.

1.3.1 Sample Extraction

-

Grind a representative corn sample to a fine powder (to pass a 20-mesh sieve).[11]

-

Weigh 25 g of the ground sample and 2 g of sodium chloride into a high-speed blender jar.[12]

-

Add 125 mL of an extraction solvent (methanol:water, 60:40, v/v).[12]

-

Blend at high speed for 1 minute.[12]

-

Filter the extract through a fluted filter paper and collect the filtrate.[13]

1.3.2 Immunoaffinity Column (IAC) Cleanup

-

Dilute 10 mL of the filtered extract with 40 mL of Phosphate-Buffered Saline (PBS). Mix well.[2]

-

Pass the diluted extract (e.g., 10 mL) through an Aflatoxin-specific immunoaffinity column at a slow, steady flow rate (1-2 drops/second).[13]

-

Wash the column with 10 mL of distilled water twice to remove impurities.[13]

-

Dry the column by passing air through it.

-

Elute the aflatoxins from the column by slowly passing 1 mL of HPLC-grade methanol. Allow the methanol to remain in the column for 5 minutes before completing the elution. Repeat with a second 1 mL portion of methanol.[13]

-

Collect the eluate and add 2 mL of water. Vortex for 1 minute and filter through a 0.45 µm PTFE filter into an HPLC vial.[13]

1.3.3 HPLC-FLD Conditions

-

HPLC System: Agilent 1260 Infinity system or equivalent.[12]

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).[14]

-

Mobile Phase: Water/Methanol/Acetonitrile (e.g., 62:24:14, v/v/v) in isocratic mode.[9]

-

Flow Rate: 1.0 mL/min.[14]

-

Injection Volume: 10 µL.[14]

-

Post-Column Derivatization: Use a KOBRA® cell or photochemical reactor to enhance the fluorescence of AFB1.[12]

-

Fluorescence Detector: Excitation wavelength of 360 nm and an emission wavelength of 430 nm.[14]

-

Quantification: Compare the peak area of the sample to a standard calibration curve of known Aflatoxin B1 concentrations.

Mechanism of Action: Disruption of the p53 Pathway

The carcinogenicity of Aflatoxin B1 is primarily due to its metabolic activation in the liver by cytochrome P450 enzymes to form the highly reactive AFB1-8,9-epoxide.[1] This epoxide can bind to DNA, forming DNA adducts that can lead to genetic mutations. A key target is the TP53 tumor suppressor gene. AFB1 exposure is strongly associated with a specific G to T transversion mutation at codon 249 of the p53 gene, which impairs its tumor suppressor function, contributing to the development of hepatocellular carcinoma (HCC).[15][16][17][18]

Caption: Aflatoxin B1 metabolic activation and p53 pathway disruption.

Fumonisin B1 (FB1)

Fumonisin B1 is a mycotoxin produced predominantly by Fusarium verticillioides and Fusarium proliferatum, fungi that commonly infect corn worldwide.[15] FB1 is hepatotoxic and nephrotoxic in animals and is classified as a Group 2B carcinogen (possibly carcinogenic to humans) by the IARC.[19]

Chemical Structure and Physicochemical Properties

Fumonisin B1 is a long-chain aminopolyol diesterified with two tricarballylic acid moieties.[17][18] Its structure mimics that of sphingoid bases, which is key to its mechanism of toxicity.[20]

Table 3: Physicochemical Properties of Fumonisin B1

| Property | Value | Reference(s) |

| Chemical Formula | C₃₄H₅₉NO₁₅ | [21] |

| Molar Mass | 721.83 g/mol | [19] |

| Appearance | White hygroscopic powder | |

| Melting Point | Not well-defined (amorphous solid) | [22] |

| Solubility | Soluble in water, methanol, and acetonitrile-water mixtures. | |

| Stability | Stable in acetonitrile-water at 25°C; unstable in methanol at 25°C. | |

| CAS Number | 116355-83-0 | [21] |

Toxicity and Biological Effects

FB1's toxicity is linked to its disruption of sphingolipid metabolism. It is known to cause various species-specific diseases, including leukoencephalomalacia in horses and pulmonary edema in swine.

Table 4: Acute Toxicity (LD₅₀) of Fumonisin B1 in Various Species

| Species | Route of Administration | LD₅₀ (mg/kg body weight) | Reference(s) |

| Male Rat (Sprague-Dawley) | Oral | >100 | - |

| Chick Embryo | - | 0.115 | - |

| Pig | Intravenous | 0.2 | - |

| Rabbit | Intravenous | 0.25 | - |

Experimental Protocol: Analysis of Fumonisin B1 in Corn by LC-MS/MS

This protocol outlines a method for the rapid determination of Fumonisin B1 in corn using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

2.3.1 Sample Extraction

-

Weigh 20 g of a pulverized corn sample into a suitable container.[4]

-

Add 100 mL of an extraction solvent (e.g., acetonitrile:methanol:water, 25:25:50, v/v/v or methanol:water, 3:1, v/v).[23][24]

-

Homogenize at high speed for 2 minutes or use ultrasonic extraction.[4][23]

-

Centrifuge the extract at ≥3000 g for 5 minutes or filter through glass fiber filter paper.[4][5]

2.3.2 Immunoaffinity Column (IAC) Cleanup (Optional but Recommended)

-

Dilute 10 mL of the filtered extract with 20-40 mL of PBS.[2][4]

-

Apply the diluted extract to a Fumonisin-specific IAC at a flow rate of 1-2 mL/min.[4]

-

Wash the column with 15 mL of PBS or water.[4]

-

Elute the fumonisins with 1-2 mL of methanol.[24]

-

The eluate can be directly analyzed or evaporated to dryness and reconstituted in the initial mobile phase.

2.3.3 LC-MS/MS Conditions

-

LC System: Waters 2695 LC instrument or equivalent.[23]

-

Column: C18 column (e.g., Zorbax Eclipse XDB-C18, 150 mm x 2.1 mm, 3.5 µm).[23]

-

Mobile Phase: Methanol/water/formic acid (e.g., 75:25:0.2, v/v/v) under isocratic conditions.[23]

-

Flow Rate: 0.2 mL/min.[23]

-

Injection Volume: 10 µL.[23]

-

Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.[25]

-

Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) of characteristic precursor and product ions for FB1 (e.g., precursor ion [M+H]⁺ at m/z 722.5).

Mechanism of Action: Inhibition of Ceramide Synthase

Fumonisin B1's primary mechanism of toxicity is the competitive inhibition of the enzyme ceramide synthase (sphinganine N-acyltransferase).[3][20][26] This enzyme is crucial for the de novo biosynthesis of sphingolipids. By blocking this step, FB1 causes an accumulation of the upstream sphingoid bases, sphinganine (Sa) and sphingosine (So), and their 1-phosphate derivatives.[26] Concurrently, there is a depletion of complex sphingolipids. This disruption of sphingolipid metabolism perturbs numerous cellular processes, including cell growth, differentiation, and apoptosis, leading to the observed toxic effects.[26][27]

Caption: Fumonisin B1 inhibits ceramide synthase, disrupting sphingolipid metabolism.

Ochratoxin B (OTB)

Ochratoxin B is the non-chlorinated analogue of Ochratoxin A (OTA), a mycotoxin produced by several species of Aspergillus and Penicillium. While generally considered less toxic than OTA, OTB can still exert cytotoxic effects. It is a phenylalanine derivative formally condensed with a dihydroisocoumarin moiety.

Chemical Structure and Physicochemical Properties

OTB's structure is similar to OTA but lacks the chlorine atom on the dihydroisocoumarin ring. This difference significantly impacts its toxicity and biological activity.

Table 5: Physicochemical Properties of Ochratoxin B

| Property | Value | Reference(s) |

| Chemical Formula | C₂₀H₁₉NO₆ | - |

| Molar Mass | 369.37 g/mol | - |

| Appearance | Crystalline solid | - |

| UV Fluorescence | Blue | - |

| CAS Number | 4825-86-9 | - |

Toxicity and Biological Effects

Ochratoxin B has demonstrated cytotoxic effects on kidney and liver cells in vitro. However, its in vivo toxicity is considered minor compared to OTA due to its rapid metabolism and excretion. It has been shown to inhibit cell proliferation in human liver HepG2 cells.

Table 6: Acute Toxicity (LD₅₀) of Ochratoxin B

| Species | Route of Administration | LD₅₀ (mg/kg body weight) | Reference(s) |

| Mouse | Intraperitoneal | ~49 | - |

| Rat | Oral | >50 | - |

Experimental Protocol: Analysis of Ochratoxin B in Wheat

This protocol describes a general procedure for the extraction and analysis of Ochratoxin B from wheat, often performed alongside OTA analysis.

3.3.1 Sample Extraction

-

Grind a representative wheat sample to a fine powder.

-

To 20 g of the ground sample, add 30 mL of 2 M HCl and 50 mL of 0.4 M magnesium chloride solution. Homogenize the mixture.[28]

-

Add 100 mL of toluene and shake vigorously for 60 minutes.[28]

-

Centrifuge the suspension to separate the layers.

-

Collect 50 mL of the toluene supernatant for cleanup.

3.3.2 Solid Phase Extraction (SPE) Cleanup

-

Pass the 50 mL toluene extract through a preconditioned silica gel SPE column.[28]

-

Wash the column sequentially with two 10 mL portions of hexane, 10 mL of toluene/acetone (95:5), and 5 mL of toluene.[28]

-

Elute Ochratoxin B (along with OTA) with two 15 mL portions of toluene/acetic acid (9:1).[28]

-

Evaporate the eluate to dryness at 40°C under a stream of nitrogen.

-

Reconstitute the residue in 1 mL of the HPLC mobile phase and filter through a 0.45 µm filter.

3.3.3 HPLC-FLD Conditions

-

HPLC System: Standard HPLC system with a fluorescence detector.

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water containing a small percentage of acetic acid (e.g., acetonitrile:water:acetic acid, 57:41:2, v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Fluorescence Detector: Excitation wavelength of ~333 nm and an emission wavelength of ~460 nm.

-

Quantification: Compare the peak area of the sample to a standard calibration curve of known Ochratoxin B concentrations.

Mechanism of Action: Induction of Apoptosis

While less studied than OTA, Ochratoxin B is believed to share some mechanisms of toxicity, including the induction of apoptosis. Exposure to ochratoxins can trigger the mitochondrial (intrinsic) pathway of apoptosis. This involves the generation of reactive oxygen species (ROS), leading to oxidative stress, disruption of the mitochondrial membrane potential, and the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then activates a cascade of caspases (specifically caspase-9 and the executioner caspase-3), leading to programmed cell death.[29]

Caption: Ochratoxin B-induced mitochondrion-dependent apoptosis pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. aokin.de [aokin.de]

- 3. Ceramide synthase inhibition by fumonisins: a perfect storm of perturbed sphingolipid metabolism, signaling, and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. device.report [device.report]

- 5. ibl-america.com [ibl-america.com]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. hygiena.com [hygiena.com]

- 12. agilent.com [agilent.com]

- 13. nucleus.iaea.org [nucleus.iaea.org]

- 14. atlantis-press.com [atlantis-press.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Aflatoxin B1-induced DNA adduct formation and p53 mutations in CYP450-expressing human liver cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Aflatoxin B1 induces the transversion of G-->T in codon 249 of the p53 tumor suppressor gene in human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Determination of Ochratoxin A (OTA), Ochratoxin B (OTB), T-2, and HT-2 Toxins in Wheat Grains, Wheat Flour, and Bread in Lebanon by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. vup.sk [vup.sk]

- 22. Rapid Determination of Fumonisins B1 and B2 in Corn by Liquid Chromatography–Tandem Mass Spectrometry with Ultrasonic Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. DETERMINATION OF FUMONISIN B1 AND B2 IN MAIZE MEAL BY LIQUID CHROMATOGRAPHY/TANDEM MASS SPECTROMETRY [cris.unibo.it]

- 25. Ceramide synthase inhibition by fumonisins: a perfect storm of perturbed sphingolipid metabolism, signaling, and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. youngin.com [youngin.com]

- 28. researchgate.net [researchgate.net]

- 29. mdpi.com [mdpi.com]

Biosynthesis pathway of Mytoxin B in Aspergillus flavus

An In-depth Technical Guide to the Biosynthesis of Aflatoxin B1 in Aspergillus flavus

A Note on Terminology: The topic specified was the biosynthesis of "Mytoxin B." Based on extensive scientific literature, it is concluded that this is likely a typographical error for Aflatoxin B1 (AFB1) , the most potent and well-researched mycotoxin produced by Aspergillus flavus. This guide will, therefore, focus on the comprehensive biosynthesis pathway of Aflatoxin B1.

Executive Summary

Aflatoxin B1 (AFB1) is a polyketide-derived secondary metabolite produced by the fungus Aspergillus flavus. Its biosynthesis is a complex, multi-step enzymatic process encoded by a cluster of approximately 30 genes located on chromosome III.[1][2] The pathway is tightly regulated by a combination of pathway-specific transcription factors and global regulatory networks that respond to environmental cues. This document provides a detailed overview of the AFB1 biosynthetic pathway, its genetic regulation, quantitative production data, and key experimental protocols for its study.

The Aflatoxin B1 Biosynthetic Pathway

The biosynthesis of AFB1 begins with the condensation of acetate and malonyl-CoA units to form a polyketide backbone, which then undergoes a series of enzymatic modifications, including reductions, oxidations, and cyclizations, to yield the final toxic product.[3][4] The pathway can be broadly divided into several key stages, each involving specific intermediates and enzymes.

The major intermediates in the pathway are:

-

Norsolorinic Acid (NOR)

-

Averantin (AVN)

-

5'-Hydroxyaverantin (HAVN)

-

Averufin (AVF)

-

Versiconal Hemiacetal Acetate (VHA)

-

Versicolorin B (VERB)

-

Versicolorin A (VERA)

-

Demethylsterigmatocystin (DMST)

-

Sterigmatocystin (ST)

-

O-Methylsterigmatocystin (OMST)

The key enzymes and their corresponding genes are detailed in the following diagram and table.

Visualization of the Aflatoxin B1 Biosynthesis Pathway

Caption: The enzymatic cascade of Aflatoxin B1 biosynthesis in Aspergillus flavus.

Genetic Organization: The Aflatoxin Gene Cluster

The genes encoding the enzymes for AFB1 biosynthesis are located in a 75-kb cluster on chromosome 3.[1] This cluster contains approximately 30 genes, including the structural genes for the enzymes and two key regulatory genes, aflR and aflS.[5]

-

aflR : Encodes a zinc-finger transcription factor that acts as the primary positive regulator of the structural genes in the cluster.[6]

-

aflS (formerly aflJ): Located adjacent to aflR, it encodes a protein that enhances the transcriptional activity of AflR.[5]

The co-localization of these genes allows for coordinated regulation, ensuring the efficient production of AFB1 when environmental conditions are favorable.

Regulation of Aflatoxin B1 Biosynthesis

The expression of the aflatoxin gene cluster is a tightly controlled process influenced by developmental state and a variety of environmental signals, including light, pH, and nutrient availability.

The Velvet (VeA/LaeA/VelB) Regulatory Complex

A key global regulatory system in Aspergillus species is the Velvet complex, composed of the proteins VeA, LaeA, and VelB. This complex links light sensing with the regulation of secondary metabolism and sexual development.[7]

-

VeA : A light-sensitive protein that, in the dark, enters the nucleus and forms a complex with LaeA and VelB.[7]

-

LaeA : A methyltransferase that acts as a global regulator of secondary metabolism.[8]

-

VelB : A component that stabilizes the complex.

In the dark, the assembled Velvet complex promotes the expression of aflR, thereby activating AFB1 biosynthesis. Light exposure causes VeA to remain in the cytoplasm, leading to the disassembly of the complex and the repression of AFB1 production.[8][9]

Blue Light Signaling

Blue light has been shown to be a significant environmental inhibitor of AFB1 biosynthesis.[6][10] This response is mediated by the blue light sensor LreA.

Upon exposure to blue light, LreA is activated and subsequently downregulates the expression of the key regulatory genes aflR and aflS.[6][11] This leads to a decrease in the transcription of the structural genes within the aflatoxin cluster and a corresponding reduction in AFB1 production.[6]

Visualization of Regulatory Pathways

Caption: Key signaling pathways regulating Aflatoxin B1 biosynthesis in A. flavus.

Quantitative Data on Aflatoxin B1 Production

The production of AFB1 is highly dependent on the culture conditions. The tables below summarize quantitative data on AFB1 production in different media and the relative expression of biosynthesis genes under the influence of ethanol.

Table 1: Aflatoxin B1 Production in Various Culture Media

| Culture Medium | Incubation Time (days) | Aflatoxin B1 Concentration (µg/kg) | Reference |

| Maize Kernels | 21 | 12,550 ± 3396 | [12] |

| Potato Dextrose Agar | 7 | 2115 ± 249 | [12] |

| YES Medium | 7 | up to 321,560 | [12] |

| Czapek-Dox Liquid Medium | 14 | Highest among tested media | [13] |

| Rice Medium | 14 | Lowest among tested media | [13] |

Table 2: Relative Expression of Aflatoxin Biosynthesis Genes in Response to 3.5% Ethanol

| Gene | Function | Log2 Fold Change | Significance |

| aflR | Regulatory | Down-regulated | p < 0.01 |

| aflS | Regulatory | Down-regulated | p < 0.01 |

| aflD | Structural | Down-regulated | p < 0.01 |

| aflM | Structural | Down-regulated | p < 0.01 |

| aflP | Structural | Down-regulated | p < 0.01 |

| aflK | Structural | Completely Inhibited | - |

| Data synthesized from Ren et al. (2020)[14] |

Experimental Protocols

This section provides an overview of standard methodologies used in the study of AFB1 biosynthesis.

Aflatoxin B1 Extraction and Quantification by HPLC

This protocol outlines a general procedure for the extraction and quantification of AFB1 from fungal cultures.

-

Culture and Harvest: Grow A. flavus in a suitable liquid medium (e.g., YES broth) under conditions conducive to aflatoxin production (e.g., 25-30°C, dark, static culture) for 7-21 days.[15] Separate the mycelium from the culture filtrate by filtration.

-

Extraction: Extract the culture filtrate and/or the mycelial biomass with a solvent such as chloroform or a methanol:acetone (70:30) mixture.[15] Shake vigorously for 15-30 minutes.

-

Concentration: Concentrate the organic extract to near dryness using a rotary evaporator.

-

Cleanup (Optional): For complex samples, a cleanup step using immunoaffinity columns specific for aflatoxins can be employed to remove interfering compounds.

-

Reconstitution: Re-dissolve the dried extract in a small, precise volume of the HPLC mobile phase (e.g., water:acetonitrile:methanol).[15]

-

HPLC Analysis:

-

Column: C18 reverse-phase column.[16]

-

Mobile Phase: A mixture of water, acetonitrile, and methanol (e.g., 60:25:15, v/v/v).[16]

-

Detector: Fluorescence detector with excitation at ~365 nm and emission at ~455 nm.[17]

-

Quantification: Compare the peak area of the sample to a standard curve generated from known concentrations of pure AFB1.[18]

-

Gene Expression Analysis by RT-qPCR

This protocol describes the relative quantification of aflatoxin gene expression.

-

RNA Extraction: Grow A. flavus under desired conditions (e.g., inducing vs. non-inducing). Harvest mycelia, freeze in liquid nitrogen, and grind to a fine powder. Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit) or a Trizol-based method.

-

RNA Quality Control: Assess RNA integrity and concentration using gel electrophoresis and spectrophotometry.

-

cDNA Synthesis: Synthesize first-strand cDNA from total RNA using a reverse transcriptase kit with oligo(dT) or random primers.

-

qPCR:

-

Primers: Design or use validated primers for target genes (aflR, aflD, etc.) and a housekeeping gene (e.g., β-tubulin) for normalization.[19][20]

-

Reaction Mix: Prepare a reaction mix containing cDNA template, forward and reverse primers, and a SYBR Green master mix.

-

Cycling Conditions: Perform qPCR with standard cycling parameters (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[21]

-

Analysis: Calculate the relative expression of target genes using the ΔΔCt method, normalizing to the housekeeping gene expression.[19]

-

Gene Deletion via Homologous Recombination

This protocol provides a general workflow for creating gene knockouts in A. flavus.

-

Construct Generation:

-

Amplify ~1 kb fragments of the 5' and 3' flanking regions of the target gene from A. flavus genomic DNA.

-

Amplify a selectable marker cassette (e.g., pyrG or a drug resistance gene like ptrA).

-

Assemble the 5' flank, marker, and 3' flank into a single linear deletion cassette using fusion PCR or Gibson assembly.

-

-

Protoplast Formation: Grow A. flavus to the mid-log phase. Treat the mycelia with a lytic enzyme cocktail (e.g., lysing enzymes from Trichoderma harzianum) to digest the cell wall and release protoplasts.

-

Transformation: Transform the protoplasts with the deletion cassette using a polyethylene glycol (PEG)-mediated method.

-

Selection and Screening: Plate the transformed protoplasts on a selective medium that allows only the growth of transformants. Screen putative mutants by PCR using primers that bind outside the integration site and within the marker gene to confirm homologous recombination.[22]

-

Confirmation: Confirm the gene deletion and the absence of ectopic integrations using Southern blot analysis.[22][23]

Conclusion

The biosynthesis of Aflatoxin B1 in Aspergillus flavus is a highly complex and regulated process. A thorough understanding of the enzymatic pathway, the genetic architecture of the gene cluster, and the intricate signaling networks that control its expression is crucial for developing effective strategies to mitigate aflatoxin contamination in food and feed. The experimental protocols outlined in this guide provide a foundation for further research into this important area of mycotoxicology, with potential applications in agriculture, food safety, and drug development.

References

- 1. A Liquid Chromatographic Method for Rapid and Sensitive Analysis of Aflatoxins in Laboratory Fungal Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Light-Irradiation Wavelength and Intensity Changes Influence Aflatoxin Synthesis in Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]

- 4. Enzyme reactions and genes in aflatoxin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. The Gene vepN Regulated by Global Regulatory Factor veA That Affects Aflatoxin Production, Morphological Development and Pathogenicity in Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Distinct Roles for VeA and LaeA in Development and Pathogenesis of Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Regulation of Conidiation and Aflatoxin B1 Biosynthesis by a Blue Light Sensor LreA in Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Maximizing Laboratory Production of Aflatoxins and Fumonisins for Use in Experimental Animal Feeds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. medicopublication.com [medicopublication.com]

- 16. Detection of Aflatoxin B1-producing Aspergillus flavus strains from pistachio orchards soil in Iran by multiplex polymerase chain reaction method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. clinicalcasereportsint.com [clinicalcasereportsint.com]

- 18. bvmj.journals.ekb.eg [bvmj.journals.ekb.eg]

- 19. biorxiv.org [biorxiv.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. A Novel Site-Specific Integration System for Genetic Modification of Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]

Mycotoxin B Literature Review: A Technical Guide to Aflatoxin B1 and Fumonisin B1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review on two prominent "B" type mycotoxins: Aflatoxin B1 (AFB1) and Fumonisin B1 (FB1). Due to the lack of specific literature for a mycotoxin named "Mytoxin B," this review focuses on these well-researched and highly relevant toxins. The content herein is curated to provide an in-depth understanding of their biochemical properties, mechanisms of action, and the experimental protocols used in their study. All quantitative data is presented in structured tables for comparative analysis, and key signaling pathways are visualized using Graphviz diagrams.

Aflatoxin B1 (AFB1)

Aflatoxin B1 is a potent mycotoxin produced primarily by Aspergillus flavus and Aspergillus parasiticus. It is a significant contaminant in various agricultural commodities, including cereals, oilseeds, spices, and nuts.

Biochemical Properties and Mechanism of Action

Aflatoxin B1 is a difuranocoumarin derivative that is biologically inactive until it is metabolized by cytochrome P450 (CYP450) enzymes in the liver. This metabolic activation converts AFB1 into the highly reactive Aflatoxin B1-8,9-epoxide. This epoxide can form adducts with cellular macromolecules, including DNA and proteins, leading to cellular damage and disruption of normal cellular processes. The primary DNA adduct, AFB1-N7-guanine, is known to induce G to T transversions in the DNA sequence. This specific mutation is frequently observed in the p53 tumor suppressor gene at codon 249 in individuals with hepatocellular carcinoma (HCC) exposed to high levels of dietary AFB1, serving as a molecular fingerprint of aflatoxin exposure.[1][2][3] The inactivation of the p53 protein disrupts the cell cycle and apoptosis, contributing to the carcinogenic effects of AFB1.[1][2][4]

Quantitative Toxicity Data: Aflatoxin B1

The cytotoxicity of Aflatoxin B1 has been evaluated in various cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter for quantifying its toxic effects. The IC50 values for AFB1 can vary depending on the cell line, exposure time, and the specific cytotoxicity assay used.

| Cell Line | Assay | Exposure Time | IC50 Value | Reference |

| HepG2 | SRB | Not Specified | 16.9 µM | [5][6] |

| HepG2 | MTT | 48 hours | 38.8 µM | [7] |

| HepG2 | AlamarBlue™ | 48 hours | 3.12 ppm | |

| Caco-2 | MTT | 24 hours | 48.0 µg/mL | [8] |

| Caco-2 | MTT | 48 hours | 52.3 µg/mL | [8] |

| Caco-2 | MTT | 72 hours | 59.3 µg/mL | [8] |

| NCM460 | MTT | 48 hours | 8.10 ± 1.44 µM | |

| BME-UV1 | Not Specified | 24 hours | 687 nM | [7] |

| BME-UV1 | Not Specified | 48 hours | 180 nM | [7] |

| Rat Hepatocytes | Neutral Red | 24 hours | 0.072 µM | [9] |

| Rat Hepatocytes | Neutral Red | 48 hours | 0.053 µM | [9] |

| Human Hepatocytes | Neutral Red | 24 hours | 1.8 µM | [9] |

Experimental Protocols

This protocol outlines a general procedure for the extraction of Aflatoxin B1 from solid samples like grains or nuts for subsequent analysis by enzyme-linked immunosorbent assay (ELISA).

-

Sample Preparation: Grind a representative sample of the commodity to a fine powder.

-

Extraction:

-

Weigh 5 g of the ground sample into a 50 mL centrifuge tube.

-

Add 25 mL of a 70% aqueous methanol solution.

-

Shake vigorously for 3 minutes.

-

Centrifuge at 3000 rpm for 15 minutes.

-

-

Dilution:

-

Take 1 mL of the supernatant and dilute it with 1 mL of distilled water.

-

Filter the diluted extract.

-

-

Analysis: The resulting filtrate is ready for analysis using an appropriate Aflatoxin B1 ELISA kit.[10]

This protocol describes the determination of Aflatoxin B1 cytotoxicity in the human liver cancer cell line HepG2 using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding:

-

Harvest HepG2 cells and dilute them in culture medium to a concentration of 1×10^5 cells/mL.

-

Plate 100 µL of the cell suspension per well in a 96-well plate.

-

Incubate overnight to allow for cell attachment.

-

-

Toxin Exposure:

-

Prepare a series of Aflatoxin B1 dilutions in the culture medium.

-

Replace the old medium with 100 µL of the medium containing the different concentrations of AFB1. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubate the cells for 24, 48, or 72 hours.

-

-

MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C to allow the formation of formazan crystals.

-

-

Solubilization and Measurement:

-

Add 100 µL of isopropanol with 0.04 N HCl to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[11]

Signaling Pathway Diagram: Aflatoxin B1 and the p53 Pathway

Caption: Aflatoxin B1 metabolic activation and its impact on the p53 signaling pathway.

Fumonisin B1 (FB1)

Fumonisin B1 is a mycotoxin produced predominantly by Fusarium verticillioides and Fusarium proliferatum, which are common pathogens of maize.

Biochemical Properties and Mechanism of Action

Fumonisin B1 is a structural analogue of sphinganine and sphingosine, which are precursors in the sphingolipid biosynthetic pathway.[12][13][14] The primary mechanism of action of FB1 is the inhibition of the enzyme ceramide synthase (sphinganine N-acyltransferase).[12][13][14] This inhibition blocks the acylation of sphinganine and sphingosine, leading to the accumulation of these free sphingoid bases in cells and tissues.[12][13][14] The disruption of sphingolipid metabolism affects a wide range of cellular processes, including cell growth, differentiation, and apoptosis. The accumulation of sphinganine is a key biomarker of fumonisin exposure and is closely related to its toxic effects in the liver and kidneys.[15]

Quantitative Toxicity Data: Fumonisin B1

The cytotoxic effects of Fumonisin B1 have been documented in various cell lines, with IC50 values and dose-response relationships varying based on the experimental conditions.

| Cell Line | Assay | Exposure Time | IC50 / Effective Concentration | Reference |

| Caco-2 | MTT | 24 hours | 260.1 µg/mL | [8] |

| Caco-2 | MTT | 48 hours | 118.9 µg/mL | [8] |

| Caco-2 | MTT | 72 hours | 102.7 µg/mL | [8] |

| HepG2 | MTT | 24 hours | 136.2 µg/mL | [8] |

| HepG2 | MTT | 48 hours | 100.2 µg/mL | [8] |

| HepG2 | MTT | 72 hours | 80.2 µg/mL | [8] |

| Bovine Granulosa Cells | Proliferation | Not Specified | No significant effect at tested doses | [16] |

| TM4 (Sertoli cells) | Cell Viability | Not Specified | Significant reduction at 40 µM and 80 µM | [17] |

Experimental Protocols

This protocol outlines a general procedure for the extraction and analysis of Fumonisin B1 from corn samples using high-pressure liquid chromatography (HPLC).

-

Sample Preparation: Grind a representative sample of corn to a fine powder.

-

Extraction:

-

Weigh a portion of the ground sample.

-

Extract with a suitable solvent mixture (e.g., methanol/water).

-

Filter the extract.

-

-

Cleanup: Use a solid-phase extraction (SPE) column to clean up the extract and remove interfering substances.

-

Derivatization: Derivatize the cleaned extract with a fluorescent tag (e.g., o-phthaldialdehyde/2-mercaptoethanol) to enable detection by a fluorescence detector.

-

HPLC Analysis:

-

Inject the derivatized sample into an HPLC system equipped with a C18 column and a fluorescence detector.

-

Quantify the amount of Fumonisin B1 by comparing the peak area to that of a known standard.[18]

-

This protocol describes the determination of Fumonisin B1 cytotoxicity using the Neutral Red uptake assay, which assesses cell viability based on the uptake of the dye by lysosomes of living cells.

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000–20,000 cells/well in 200 µL of culture medium.

-

Incubate overnight to allow for cell attachment.

-

-

Toxin Exposure:

-

Prepare a series of Fumonisin B1 dilutions in the culture medium.

-

Expose the cells to the different concentrations of FB1 for a specified period (e.g., 72 hours). Include a vehicle control.

-

-

Neutral Red Uptake:

-

Remove the treatment medium and add 100 µL of medium containing Neutral Red to each well.

-

Incubate for 1-4 hours at 37°C.

-

-

Dye Extraction and Measurement:

-

Wash the cells with DPBS.

-

Add 150 µL of destain solution (50% ethanol, 49% water, 1% glacial acetic acid) to each well.

-

Shake the plate for at least 10 minutes to extract the dye.

-

Measure the optical density at 540 nm using a microplate spectrophotometer.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[19][20][21]

Signaling Pathway Diagram: Fumonisin B1 and Sphingolipid Metabolism

Caption: Fumonisin B1 inhibits ceramide synthase, leading to the disruption of sphingolipid metabolism.

References

- 1. Cooperation Between Aflatoxin-Induced p53 Aberrations and Hepatitis B Virus in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Aflatoxin B1 induces the transversion of G-->T in codon 249 of the p53 tumor suppressor gene in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aflatoxin B1 alters the expression of p53 in cytochrome P450-expressing human lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Proapoptotic activity of aflatoxin B1 and sterigmatocystin in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bioenergetic Status of the Intestinal and Hepatic Cells after Short Term Exposure to Fumonisin B1 and Aflatoxin B1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neutral red (NR) assay for cell viability and xenobiotic-induced cytotoxicity in primary cultures of human and rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. preprints.org [preprints.org]

- 11. DSpace [dr.lib.iastate.edu]

- 12. Mechanism of action of sphingolipids and their metabolites in the toxicity of fumonisin B1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Fumonisin B1: A Tool for Exploring the Multiple Functions of Sphingolipids in Plants [frontiersin.org]

- 14. Fumonisin B1: A Tool for Exploring the Multiple Functions of Sphingolipids in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. FUMONISIN B1 - Some Traditional Herbal Medicines, Some Mycotoxins, Naphthalene and Styrene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. In vitro effects of the Fusarium mycotoxins fumonisin B1 and beauvericin on bovine granulosa cell proliferation and steroid production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Regulation of Fumonisin B1 Biosynthesis and Conidiation in Fusarium verticillioides by a Cyclin-Like (C-Type) Gene, FCC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. assaygenie.com [assaygenie.com]

- 20. qualitybiological.com [qualitybiological.com]

- 21. re-place.be [re-place.be]

An In-depth Technical Guide on the Natural Occurrence and Distribution of [Mycotoxin B] in Crops

Disclaimer: The term "Mytoxin B" does not correspond to a recognized mycotoxin in scientific literature. This guide has been developed as a template, using "[Mycotoxin B]" as a placeholder. The data, protocols, and pathways described are based on common, well-studied mycotoxins, such as Aflatoxin B1, to illustrate the required format and content. Researchers can adapt this template by substituting "[Mycotoxin B]" with the specific mycotoxin of interest.

Mycotoxins are toxic secondary metabolites produced by certain types of fungi (molds) that can contaminate various agricultural commodities.[1] These toxins pose a significant threat to human and animal health, with effects ranging from acute poisoning to long-term issues like cancer and immune deficiency.[1] The growth of these molds can occur before or after harvest, often in warm and humid conditions.[1] This guide provides a comprehensive overview of the natural occurrence of [Mycotoxin B] in crops, detailed analytical methodologies, and insights into its biological impact.

Natural Occurrence and Distribution

Mycotoxin contamination of crops is a global issue, with fungi such as Aspergillus, Penicillium, and Fusarium being the primary producers.[2][3] The presence and concentration of these toxins are influenced by environmental factors like temperature and humidity, as well as agricultural and storage practices.[4] Maize is considered one of the crops most susceptible to mycotoxin contamination.[5]

The following table summarizes the quantitative data on the occurrence of a representative mycotoxin, presented here as [Mycotoxin B], in various staple crops. This data is illustrative and compiled from studies on Aflatoxin B1.

Table 1: Natural Occurrence of [Mycotoxin B] in Various Crops

| Crop | Region/Country | No. of Samples | Incidence (%) | Mean Concentration (µg/kg) | Max. Concentration (µg/kg) | Analytical Method | Reference |

| Maize | Kenya | 497 | 76 | - | >5 µg/kg in 26% of samples | ELISA | [6] |

| Sorghum | Kenya | 164 | 60 | - | >5 µg/kg in 11% of samples | ELISA | [6] |

| Millet | Kenya | 205 | 64 | - | >5 µg/kg in 10% of samples | ELISA | [6] |

| Maize | North China | 426 | - | 22 | - | UPLC-MS/MS | [4] |

| Barley | Canada | 72 | 44 | - | >1000 µg/kg (DON) | LC-MS/MS | [7] |

| Wheat | Canada | 84 | 33 | - | >1000 µg/kg (DON) | LC-MS/MS | [7] |

Note: The data presented for Barley and Wheat from Canada refers to Deoxynivalenol (DON), another significant mycotoxin, to illustrate the breadth of potential contaminants.

Experimental Protocols for [Mycotoxin B] Analysis

Accurate detection and quantification of mycotoxins are crucial for food safety.[8] A variety of analytical methods are available, ranging from rapid screening tests to highly sensitive chromatographic techniques.[9] The choice of method often depends on the required sensitivity and the complexity of the food matrix.[8]

Below is a detailed protocol for a common and highly reliable method: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), often used for the analysis of aflatoxins.

2.1. Principle

[Mycotoxin B] is extracted from a homogenized sample using a solvent mixture. The extract is then purified using an immunoaffinity column (IAC) which contains antibodies specific to the toxin. After elution from the column, the toxin is quantified using reverse-phase HPLC with post-column derivatization (PCD) and fluorescence detection. The PCD step enhances the natural fluorescence of the mycotoxin, increasing the sensitivity of the method.[10]

2.2. Reagents and Materials

-

Solvents: HPLC-grade methanol, acetonitrile, and water.

-

Extraction Solvent: Methanol/water (70:30, v/v).[10]

-

Salts: Sodium chloride (NaCl).

-

Immunoaffinity Columns (IACs): Specific for [Mycotoxin B].

-

Mobile Phase: To be prepared according to the specific HPLC method for the target mycotoxin.

-

[Mycotoxin B] Standard Solutions: Certified reference standards of known concentration.[11]

2.3. Detailed Methodology

-

Sample Preparation:

-

Extraction:

-

Cleanup (Immunoaffinity Column):

-

Dilute a portion of the filtered extract with water. For instance, dilute 7.5 mL of extract with 15 mL of water.[10]

-

Pass the diluted extract through the immunoaffinity column at a slow, steady flow rate (1-2 drops per second).[10]

-

Wash the column with distilled water to remove impurities.[10]

-

Elute [Mycotoxin B] from the column using methanol and collect the eluate.

-

-

Analysis (HPLC-FLD):

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable injection solvent.

-

Inject an aliquot into the HPLC system.

-

Perform chromatographic separation on a C18 reverse-phase column.

-

The eluting toxin passes through a post-column derivatization unit (e.g., a UV lamp or an electrochemical cell) to enhance fluorescence.[10]

-

Detect and quantify the toxin using a fluorescence detector set at the appropriate excitation and emission wavelengths.

-

Calculate the concentration of [Mycotoxin B] in the original sample by comparing the peak area to a calibration curve prepared from the standard solutions.

-

Visualizations

3.1. Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for determining the concentration of [Mycotoxin B] in a crop sample.

Caption: General workflow for [Mycotoxin B] analysis in crops.

3.2. Signaling Pathway

Mycotoxins can exert their toxic effects by interfering with cellular signaling pathways.[14] For instance, some mycotoxins are known to induce oxidative stress and activate stress-response pathways like the MAPK/JNK pathway, which can lead to apoptosis (programmed cell death).[15][16] The diagram below represents a simplified, hypothetical signaling cascade initiated by [Mycotoxin B] exposure.

Caption: Hypothetical signaling pathway for [Mycotoxin B]-induced toxicity.

References

- 1. Mycotoxins [who.int]

- 2. Mycotoxins | Institute of Food Science and Technology [ifst.org]

- 3. Toxigenic fungal species and natural occurrence of mycotoxins in crops harvested in Argentina | Revista Argentina de Microbiología / Argentinean Journal of Microbiology [elsevier.es]

- 4. mdpi.com [mdpi.com]

- 5. Occurrence, Toxicity, and Analysis of Major Mycotoxins in Food - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aflatoxin B1 occurrence in millet, sorghum and maize from four agro-ecological zones in Kenya [ilri.org]

- 7. Natural Occurrence and Co-Contamination of Twelve Mycotoxins in Industry-Submitted Cool-Season Cereal Grains Grown under a Low Heat Unit Climate Condition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Existing Methods and Novel Approaches in Mycotoxins’ Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. nucleus.iaea.org [nucleus.iaea.org]

- 11. alfachemic.com [alfachemic.com]

- 12. iaea.org [iaea.org]

- 13. vdl.uky.edu [vdl.uky.edu]

- 14. Signalling pathways connecting mycotoxin production and sporulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mechanisms of Mycotoxin-induced Dermal Toxicity and Tumorigenesis Through Oxidative Stress-related Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to "B" Classification Mycotoxins for Researchers, Scientists, and Drug Development Professionals

A comprehensive overview of the classification, mechanisms, and analysis of key mycotoxin families.

Introduction

Mycotoxins, toxic secondary metabolites produced by various fungi, represent a significant threat to food safety and public health worldwide. Their presence in food and feed can lead to a range of acute and chronic health issues in both humans and animals, including carcinogenic, immunotoxic, and neurotoxic effects. This technical guide provides an in-depth exploration of three prominent mycotoxin families often referred to with a "B" designation: Aflatoxin B, Fumonisin B, and Type B Trichothecenes. The initial query for "Mytoxin B" likely refers to one of these significant groups. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on their classification, mechanisms of action, toxicological data, and analytical protocols.

Aflatoxin B Family

Classification and Related Mycotoxins

Aflatoxins are a group of mycotoxins produced primarily by Aspergillus flavus and Aspergillus parasiticus. These fungi are common contaminants of agricultural commodities such as maize, peanuts, cottonseed, and tree nuts, particularly in warm and humid climates. The aflatoxin family includes several related compounds, with Aflatoxin B1 (AFB1) being the most prevalent and potent natural carcinogen known.[1] The "B" designation for Aflatoxin B1 and B2 refers to their blue fluorescence under UV light.[2]

-

Aflatoxin B1 (AFB1): The most toxic and well-studied of the aflatoxins.

-

Aflatoxin B2 (AFB2): A less toxic, dihydrogenated derivative of AFB1.

-

Aflatoxin G1 (AFG1) and G2 (AFG2): Exhibit green fluorescence under UV light.

-

Aflatoxin M1 (AFM1): A hydroxylated metabolite of AFB1 found in the milk of animals that have ingested contaminated feed.[3]

Chemical Structure

Aflatoxins are difuranocoumarin derivatives. The chemical structures of Aflatoxin B1 and B2 are characterized by a coumarin nucleus fused to a difuran ring system. The presence of a double bond in the terminal furan ring of AFB1 is crucial for its carcinogenic activity.[2][4]

Mechanism of Action and Signaling Pathways

The toxicity of Aflatoxin B1 is primarily mediated by its metabolic activation in the liver by cytochrome P450 enzymes to form the highly reactive AFB1-8,9-epoxide.[3][5] This epoxide can bind to cellular macromolecules, including DNA and proteins, leading to cellular damage and mutations.[6]

Key signaling pathways affected by AFB1 include:

-

p53 Signaling Pathway: The AFB1-DNA adducts can induce mutations in the TP53 tumor suppressor gene, leading to a loss of cell cycle control and an increased risk of hepatocellular carcinoma.[5]

-

Oxidative Stress Pathways: The metabolism of AFB1 generates reactive oxygen species (ROS), leading to oxidative stress, lipid peroxidation, and damage to cellular components.[5] This can activate stress-response pathways such as the Nrf2 signaling pathway.

-

Apoptosis and Autophagy: AFB1 can induce programmed cell death (apoptosis) and autophagy through various signaling cascades, contributing to its cytotoxic effects.[5]

Fumonisin B Family

Classification and Related Mycotoxins

Fumonisins are a group of mycotoxins produced by several species of Fusarium molds, most notably Fusarium verticillioides and Fusarium proliferatum. These fungi are common contaminants of maize and maize-based products worldwide.[7] The fumonisin family consists of at least 15 related compounds.

-

Fumonisin B1 (FB1): The most abundant and toxic of the fumonisins.[7]

-

Fumonisin B2 (FB2): A less prevalent and slightly less toxic analog of FB1.

-

Fumonisin B3 (FB3): Another analog found in contaminated commodities.

Chemical Structure

Fumonisins are long-chain aminopolyols with two ester-linked tricarballylic acid moieties. Their structure is similar to that of sphinganine and sphingosine, which are precursors of sphingolipids. This structural similarity is key to their mechanism of action.[8][9]

Mechanism of Action and Signaling Pathways

The primary mechanism of action of fumonisins is the inhibition of the enzyme ceramide synthase (sphinganine N-acyltransferase).[9][10][11][12][13][14] This enzyme is crucial for the biosynthesis of ceramides, which are important components of cell membranes and signaling molecules.

Inhibition of ceramide synthase leads to:

-

Accumulation of Sphingoid Bases: The substrates of ceramide synthase, sphinganine and sphingosine, accumulate in cells and tissues. These accumulated sphingoid bases and their phosphorylated derivatives (sphinganine-1-phosphate and sphingosine-1-phosphate) are cytotoxic and can disrupt numerous cellular processes.[11]

-

Disruption of Sphingolipid Metabolism: The depletion of complex sphingolipids affects cell membrane integrity, cell-to-cell communication, and various signaling pathways.

-

Induction of Oxidative Stress and Apoptosis: The disruption of sphingolipid metabolism can lead to the generation of reactive oxygen species and the induction of apoptosis.[15]

Type B Trichothecenes

Classification and Related Mycotoxins

Trichothecenes are a large family of sesquiterpenoid mycotoxins produced by various genera of fungi, including Fusarium, Myrothecium, and Stachybotrys. They are classified into four types (A, B, C, and D) based on their chemical structure.[16] Type B trichothecenes are characterized by the presence of a ketone group at the C-8 position of the trichothecene core.[17][18]

Common Type B trichothecenes include:

-

Deoxynivalenol (DON), also known as vomitoxin: One of the most prevalent mycotoxins in cereals such as wheat, barley, and maize worldwide.

-

Nivalenol (NIV): Structurally similar to DON and often co-occurs with it.

-

3-Acetyldeoxynivalenol (3-ADON) and 15-Acetyldeoxynivalenol (15-ADON): Acetylated derivatives of DON.

Chemical Structure

All trichothecenes share a common tetracyclic sesquiterpenoid skeleton containing a 12,13-epoxy ring, which is essential for their toxicity. The presence of a carbonyl group at the C-8 position distinguishes Type B from Type A trichothecenes.[19][20]

Mechanism of Action and Signaling Pathways

The primary mechanism of action of trichothecenes is the inhibition of protein synthesis in eukaryotic cells. They bind to the 60S ribosomal subunit, specifically at the peptidyl transferase center, thereby disrupting the elongation step of protein synthesis.[18] This leads to a "ribotoxic stress response," which activates several mitogen-activated protein kinase (MAPK) signaling pathways.[21]

Key signaling pathways affected by Type B trichothecenes include:

-

MAPK Pathways (ERK, JNK, p38): The ribotoxic stress induced by DON and other Type B trichothecenes leads to the rapid phosphorylation and activation of extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs.[21]

-

NF-κB Signaling Pathway: Activation of MAPK pathways can subsequently lead to the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in the inflammatory response.

-

Apoptosis: The activation of JNK and p38 MAPK pathways can trigger apoptosis, contributing to the cytotoxicity of these mycotoxins.

Quantitative Toxicological Data

The toxicity of these mycotoxins varies depending on the species, dose, and duration of exposure. The following tables summarize acute toxicity data (LD50 values) and regulatory limits in food and feed.

Table 1: Acute Toxicity (LD50) of "B" Mycotoxins in Various Animal Species

| Mycotoxin | Species | Route of Administration | LD50 (mg/kg body weight) |

| Aflatoxin B1 | Rat (male) | Oral | 7.2[1] |

| Rat (female) | Oral | 17.9[1] | |

| Duckling | Oral | 0.3 - 0.6[22] | |

| Pig | Oral | 0.62[22] | |

| Cat | Oral | 0.55[23] | |

| Fumonisin B1 | Rat (male) | Intravenous | 1.25[24] |

| Deoxynivalenol | Mouse | Oral | 46 - 78[16][25] |

| Duckling | Subcutaneous | 27[16] | |

| Pig | Oral (emetic dose) | 0.05 - 0.2[6][25] |

Table 2: Regulatory Limits for "B" Mycotoxins in Food and Feed (µg/kg or ppb)

| Mycotoxin | Commodity | Region/Authority | Maximum Level (µg/kg) |

| Aflatoxin B1 | Maize (for further processing) | European Union | 5.0[10] |

| Maize (for direct human consumption) | European Union | 2.0[10] | |

| All food | USA (FDA) | 20 (total aflatoxins)[26] | |

| Feed materials | European Union | 20[10] | |

| Fumonisin B1 + B2 | Unprocessed maize | European Union | 2000 |

| Maize-based foods for infants | European Union | 200[4] | |

| Corn-based foods for human consumption | USA (FDA) | 150 (FB1) | |

| Swine feed | European Union | 5000[4] | |

| Deoxynivalenol | Unprocessed wheat, barley, maize | European Union | 1000[27][28] |

| Flour, bran, germ | USA (FDA) | 1000[29] | |

| Bread, pasta, breakfast cereals | European Union | 400 - 600[28] | |

| Swine feed | USA (FDA) | 5000[29] |

Experimental Protocols for Mycotoxin Analysis

Accurate detection and quantification of mycotoxins are crucial for food safety and research. The following are generalized protocols for common analytical methods.

General Experimental Workflow

Protocol for Aflatoxin B1 Analysis by HPLC with Fluorescence Detection (HPLC-FLD)

This method involves extraction, clean-up using immunoaffinity columns (IAC), and quantification by HPLC with post-column derivatization and fluorescence detection.[18]

-

Sample Preparation:

-

Weigh 20 g of a finely ground and homogenized sample into a blender jar.

-

Add 4 g of sodium chloride and 100 mL of a methanol/water (70/30, v/v) solution.

-

Blend at high speed for 3 minutes.

-

Filter the extract through a fluted filter paper.

-

-

Immunoaffinity Column Clean-up:

-

Dilute a portion of the filtered extract with phosphate-buffered saline (PBS).

-

Pass the diluted extract through an Aflatoxin-specific immunoaffinity column at a slow, steady flow rate.

-

Wash the column with water to remove interfering compounds.

-

Elute the aflatoxins from the column with methanol.

-

-

Derivatization and HPLC Analysis:

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent.

-

For post-column derivatization, an in-line photochemical reactor or a reaction coil with a brominating agent is used to enhance the fluorescence of AFB1.[30]

-

Inject the derivatized sample into an HPLC system equipped with a C18 column and a fluorescence detector (Excitation: 360 nm, Emission: 440 nm).

-

Quantify AFB1 by comparing the peak area to a standard calibration curve.

-

Protocol for Fumonisin B1 Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for fumonisin analysis, often with simplified sample preparation.[15]

-

Sample Extraction:

-

Sample Dilution and Analysis:

-

Filter the supernatant through a 0.22 µm syringe filter.

-

Dilute the filtered extract with the initial mobile phase.

-

Inject the diluted sample into the LC-MS/MS system.

-

Chromatographic separation is typically achieved on a C18 column with a gradient elution using a mobile phase of water and methanol containing a small amount of formic acid to improve ionization.[15]

-

Detection is performed using a tandem mass spectrometer in positive electrospray ionization (ESI+) mode, monitoring for specific precursor-to-product ion transitions for FB1.

-

Protocol for Deoxynivalenol Analysis by Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a rapid and high-throughput screening method for DON.[5][31]

-

Sample Extraction:

-

Weigh 20 g of the ground sample.

-

Add 100 mL of distilled or deionized water.[31]

-

Shake vigorously for 3 minutes.

-

Allow the solids to settle and filter the extract.

-

-

ELISA Procedure (Competitive ELISA):

-

Add DON standards and filtered sample extracts to microplate wells coated with DON-specific antibodies.

-

Add a DON-enzyme conjugate (e.g., DON-HRP) to the wells. The sample DON and the conjugate compete for binding to the antibodies.

-

Incubate for a specified time (e.g., 15 minutes) at room temperature.

-

Wash the plate to remove unbound reagents.

-

Add a substrate solution (e.g., TMB) that reacts with the enzyme conjugate to produce a color.

-

Stop the reaction with a stop solution.

-

Read the absorbance at 450 nm using a microplate reader. The color intensity is inversely proportional to the DON concentration in the sample.

-

Quantify DON concentration by comparing the sample absorbance to the standard curve.

-

Conclusion

Aflatoxin B, Fumonisin B, and Type B Trichothecenes are mycotoxins of significant concern to the agricultural and food industries, as well as to public health. A thorough understanding of their classification, mechanisms of toxicity, and reliable analytical detection methods is essential for risk assessment, the development of mitigation strategies, and the advancement of potential therapeutic interventions. This guide provides a foundational resource for professionals engaged in these critical areas of research and development. Continued investigation into the complex interactions of these mycotoxins with biological systems will be vital for safeguarding human and animal health.

References

- 1. Aflatoxin B1 - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Fumonisins at Doses below EU Regulatory Limits Induce Histological Alterations in Piglets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enzyme-Linked Immunosorbent-Assay for Deoxynivalenol (DON) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Infocris Pesticide Database - deoxynivalenol [nucleus.iaea.org]

- 7. WHO | JECFA [apps.who.int]

- 8. researchgate.net [researchgate.net]

- 9. Ceramide Synthase Inhibition by Fumonisin B1 Causes Accumulation of 1-Deoxysphinganine: A NOVEL CATEGORY OF BIOACTIVE 1-DEOXYSPHINGOID BASES AND 1-DEOXYDIHYDROCERAMIDES BIOSYNTHESIZED BY MAMMALIAN CELL LINES AND ANIMALS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. efisc-gtp.eu [efisc-gtp.eu]

- 11. Ceramide synthase inhibition by fumonisins: a perfect storm of perturbed sphingolipid metabolism, signaling, and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ceramide synthase inhibition by fumonisins: a perfect storm of perturbed sphingolipid metabolism, signaling, and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Mechanism of ceramide synthase inhibition by fumonisin B1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Rapid Determination of Fumonisins B1 and B2 in Corn by Liquid Chromatography–Tandem Mass Spectrometry with Ultrasonic Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Deoxynivalenol and its toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. DEOXYNIVALENOL (JECFA47, 2001) [inchem.org]

- 18. nucleus.iaea.org [nucleus.iaea.org]

- 19. researchgate.net [researchgate.net]

- 20. Fumonisin association with food and health - Eurofins Scientific [eurofins.in]

- 21. Legal regulations on mycotoxins in food and feed - BfR [bfr.bund.de]

- 22. jscholaronline.org [jscholaronline.org]

- 23. Aflatoxin B1 | C17H12O6 | CID 186907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. publications.iarc.who.int [publications.iarc.who.int]

- 25. ec.europa.eu [ec.europa.eu]

- 26. food-industry.ca [food-industry.ca]

- 27. Updated EU and US Legislative Limits for Fusarium Mycotoxins: What You Need to Know - Food & Feed Analysis [food.r-biopharm.com]

- 28. food-safety.com [food-safety.com]

- 29. Guidance for Industry and FDA: Advisory Levels for Deoxynivalenol (DON) in Finished Wheat Products for Human Consumption and Grains and Grain By-Products used for Animal Feed | FDA [fda.gov]

- 30. lcms.cz [lcms.cz]

- 31. sigmaaldrich.cn [sigmaaldrich.cn]

An In-Depth Technical Guide to the In Silico Prediction of Mycotoxin Toxicity and Targets, with a Focus on Aflatoxin B1 as a Representative Mycotoxin B

Disclaimer: The term "Myotoxin B" is not a standard nomenclature for a specific mycotoxin. This guide will focus on Aflatoxin B1 (AFB1) , a highly toxic and well-researched mycotoxin, as a representative compound to illustrate the principles and methodologies of in silico toxicity and target prediction. The methodologies and approaches described herein are broadly applicable to other mycotoxins.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the computational approaches used to predict the toxicity and molecular targets of mycotoxins, using Aflatoxin B1 as a case study.

Introduction to Aflatoxin B1 (AFB1)

Aflatoxin B1 is a mycotoxin produced by Aspergillus species of fungi, such as A. flavus and A. parasiticus[1][2]. These molds can contaminate a variety of food crops, including cereals, nuts, and oilseeds, particularly in warm and humid conditions[2][3]. AFB1 is recognized as one of the most potent naturally occurring carcinogens, classified as a Group 1 human carcinogen by the International Agency for Research on Cancer (IARC)[4][5]. Its toxicity is primarily attributed to its metabolic activation in the liver, leading to a reactive epoxide that can bind to DNA and other macromolecules, inducing mutations and cellular damage[5][6].

The toxic effects of AFB1 are diverse and include acute toxicity (aflatoxicosis), which can be lethal, as well as chronic effects such as immunosuppression, and liver cancer[2][3][7]. Given its significant threat to human and animal health, robust methods for predicting its toxicity and identifying its molecular targets are crucial for risk assessment and the development of mitigation strategies.

In Silico Toxicity Prediction of Aflatoxin B1

In silico toxicology models are computational methods used to predict the toxic effects of chemicals, offering a rapid and cost-effective alternative to traditional animal testing[8]. These methods are broadly categorized into knowledge-based and data-driven approaches.

2.1. Knowledge-Based Approaches

Knowledge-based systems utilize existing toxicological knowledge to make predictions. This includes rule-based systems that identify toxicophores (structural fragments associated with toxicity) within the chemical structure of a compound. For AFB1, the presence of the bifuran ring system is a key structural alert for its mutagenic and carcinogenic properties.

2.2. Data-Driven Approaches: Quantitative Structure-Activity Relationship (QSAR)

QSAR models are statistical models that correlate the chemical structure of a compound with its biological activity or toxicity[8]. These models are built using a dataset of compounds with known toxicities.

Experimental Protocol: Development of a QSAR Model for Predicting AFB1 Mutagenicity

-

Data Collection: A dataset of mycotoxins with experimentally determined mutagenicity data (e.g., from the Ames test) is compiled from databases such as the Carcinogenic Potency Database (CPDB).

-

Molecular Descriptor Calculation: For each mycotoxin, a set of numerical descriptors representing its physicochemical properties (e.g., logP, molecular weight, polar surface area) and structural features (e.g., topological indices, 2D fingerprints) is calculated using software like PaDEL-Descriptor or RDKit.

-

Model Building: A statistical learning algorithm, such as multiple linear regression, partial least squares, or a machine learning algorithm like random forest or support vector machine, is used to build a model that correlates the molecular descriptors with mutagenicity.

-

Model Validation: The predictive performance of the QSAR model is rigorously evaluated using internal and external validation techniques. This includes calculating statistical metrics such as the coefficient of determination (R²), root mean square error (RMSE), and accuracy.

Table 1: Quantitative Toxicity Data for Aflatoxin B1

| Species | Route of Administration | LD50 (mg/kg body weight) |

| Rat | Oral | 1.2 - 7.2 |

| Mouse | Oral | 9.0 |

| Duckling | Oral | 0.3 - 0.5 |

| Trout | Oral | 0.5 - 1.0 |

Note: LD50 values can vary depending on factors such as age, sex, and strain of the animal.

In Silico Target Prediction for Aflatoxin B1

Identifying the molecular targets of a toxin is essential for understanding its mechanism of action and for developing potential therapeutics. In silico target prediction methods can be broadly classified into ligand-based and structure-based approaches[9][10].

3.1. Ligand-Based Target Prediction

These methods rely on the principle that structurally similar molecules are likely to have similar biological activities and targets[11].

-

Chemical Similarity Searching: The 2D or 3D structure of AFB1 is used to search databases of bioactive compounds (e.g., ChEMBL, PubChem) to find molecules with similar structures and known targets.

-

Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for a molecule to interact with a specific target.

3.2. Structure-Based Target Prediction

These methods utilize the 3D structure of a potential protein target to predict binding interactions with the toxin[11].

-

Molecular Docking: This technique predicts the preferred orientation of a ligand (AFB1) when bound to a protein target to form a stable complex[5]. The binding affinity is estimated using a scoring function.

-

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the AFB1-protein complex over time, providing insights into the stability of the interaction and the conformational changes that may occur upon binding[5].

Experimental Protocol: Virtual Screening for AFB1 Targets using Molecular Docking

-

Target Library Preparation: A library of 3D protein structures is compiled from the Protein Data Bank (PDB). This library can be a focused set of proteins known to be involved in toxicological pathways or a broader, genome-wide collection.

-

Ligand Preparation: The 3D structure of AFB1 is generated and optimized using computational chemistry software.

-

Docking Simulation: Each protein in the target library is docked with AFB1 using software like AutoDock Vina or Glide. The software systematically searches for the optimal binding pose and calculates a corresponding binding score.

-

Hit Identification and Prioritization: Proteins with the highest binding scores are considered potential targets of AFB1. These "hits" are then prioritized for further experimental validation.

Visualizations: Signaling Pathways and Workflows

Caption: Workflow for in silico toxicity and target prediction.

Caption: AFB1 metabolic activation and DNA damage pathway.

Conclusion

In silico methods are powerful tools in modern toxicology for the prediction of mycotoxin toxicity and the identification of their molecular targets. By integrating computational approaches with experimental validation, researchers can gain deeper insights into the mechanisms of mycotoxin action, improve risk assessment, and accelerate the development of strategies to mitigate their harmful effects on human and animal health. The case of Aflatoxin B1 demonstrates the utility of these methods in understanding the hazards posed by potent mycotoxins.

References

- 1. Mycotoxin - Wikipedia [en.wikipedia.org]

- 2. Mycotoxins [who.int]

- 3. rnlabs.com.au [rnlabs.com.au]

- 4. Mechanism of Action of Mycotoxins | MDPI Books [mdpi.com]

- 5. Computational Studies of Aflatoxin B1 (AFB1): A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Mycotoxins’ Toxicological Mechanisms Involving Humans, Livestock and Their Associated Health Concerns: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 10. In-silico target prediction by ensemble chemogenomic model based on multi-scale information of chemical structures and protein sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

A Historical Perspective on Aflatoxin B1: A Technical Guide for Researchers

A Note on Terminology: The initial request for information on "Myotoxin B" did not correspond to a recognized specific mycotoxin in scientific literature. It is presumed that this may have been a placeholder or a reference to a mycotoxin with a 'B' designation. Given the extensive and pivotal research surrounding Aflatoxin B1 (AFB1), and its significance as a potent natural toxin, this guide will focus on AFB1 as a representative and critical subject of study in the field of mycotoxicology.

Introduction

Aflatoxin B1 (AFB1) is a mycotoxin produced primarily by the fungi Aspergillus flavus and Aspergillus parasiticus.[1] It is recognized as one of the most potent naturally occurring carcinogens, posing a significant threat to human and animal health.[1][2] Contamination of staple food commodities such as peanuts, corn, cottonseed meal, and other grains is a global issue, particularly in warm and humid climates.[1] This technical guide provides a historical perspective on AFB1 research, detailing key findings, experimental methodologies, and the current understanding of its mechanisms of action for researchers, scientists, and drug development professionals.

Historical Milestones in Aflatoxin B1 Research

The discovery of Aflatoxin B1 is a landmark event in the history of mycotoxicology. It was identified in the early 1960s as the causative agent of "Turkey X" disease, an outbreak that led to the death of over 100,000 turkey poults in England.[3][4][5] The source of the toxicity was traced to peanut meal contaminated with Aspergillus flavus.[3][4] The toxin was subsequently named "Aflatoxin" for A. fla vustoxin .[3][4]

Early research quickly established the potent hepatotoxicity and carcinogenicity of AFB1.[3][6] A pivotal study in the 1970s demonstrated a dose-dependent carcinogenic effect in rats, with even low concentrations in the parts-per-billion range inducing liver tumors.[3] This laid the groundwork for decades of research into its mechanism of action and its role in human hepatocellular carcinoma (HCC).[1][3] In 1992, the International Agency for Research on Cancer (IARC) classified Aflatoxin B1 as a Group 1 human carcinogen.[7]

Quantitative Toxicological Data

The toxicity of Aflatoxin B1 varies across different animal species. The following tables summarize key quantitative data from various studies.

| Acute Toxicity of Aflatoxin B1 (LD50) | |

| Animal Species | Oral LD50 (mg/kg body weight) |

| Male Rats | 7.2[1] |

| Female Rats | 17.9[1] |

| Adult Dogs | 0.5[8] |

| Day-old Ducklings | 0.35[8] |

| Carcinogenic Potency of Aflatoxin B1 | |

| Metric | Value |

| TD50 in Rats | 3.2 µg/kg/day[1] |

Experimental Protocols

A variety of experimental methods have been crucial in advancing our understanding of Aflatoxin B1.

Aflatoxin B1 Quantification in Food and Feed

Several analytical techniques are employed to detect and quantify AFB1 contamination.

-

Thin-Layer Chromatography (TLC): An early and still utilized method for screening.[1]

-

High-Performance Liquid Chromatography (HPLC): A widely used method for accurate quantification.[1]

-

Mass Spectrometry (MS): Often coupled with HPLC (LC-MS) for high sensitivity and specificity.[1]

-

Enzyme-Linked Immunosorbent Assay (ELISA): A rapid and sensitive immunoassay for screening large numbers of samples.[1]

In Vivo Carcinogenicity Studies

A common protocol for assessing the carcinogenicity of AFB1 in rodents involves the following steps:

-

Animal Model: Male Fischer rats are a frequently used model due to their susceptibility to AFB1-induced hepatocarcinogenesis.

-

Dosing Regimen: Aflatoxin B1 is typically administered in the diet at various concentrations (e.g., 0, 1, 5, 15, 50, and 100 parts per billion) for a chronic duration, often up to two years.[3]

-

Endpoint Analysis: At the end of the study period, or upon signs of morbidity, animals are euthanized. Livers are excised, weighed, and examined for gross tumors. Histopathological analysis is performed to confirm the presence and type of liver lesions, including hepatocellular carcinomas.